

## A Comprehensive Technical Guide to 3-Hydroxynonanoic Acid

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Compound of Interest		
Compound Name:	3-Hydroxynonanoic acid	
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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Hydroxynonanoic acid**, a molecule of increasing interest in metabolic and cellular signaling research. This document details its chemical identity, physicochemical properties, synthesis, analytical methods, and its role as a signaling molecule, particularly through its interaction with the hydroxycarboxylic acid receptor 3 (HCAR3).

## **Chemical Identity: Synonyms and CAS Numbers**

**3-Hydroxynonanoic acid** is a nine-carbon chain hydroxy fatty acid. It exists as a racemic mixture or as individual enantiomers. The various synonyms and corresponding CAS numbers are crucial for accurate identification and sourcing of this compound.



Synonym	CAS Number	Chirality
3-Hydroxynonanoic acid	40165-87-5	Racemic (±)
(±)-3-Hydroxynonanoic Acid	40165-87-5	Racemic (±)
β-Hydroxynonanoic acid	40165-87-5	Racemic (±)
3-oxidanylnonanoic acid	40165-87-5	Racemic (±)
(R)-3-Hydroxynonanoic acid	33796-87-1	R-enantiomer
(S)-3-Hydroxynonanoic acid	88930-09-0	S-enantiomer
Nonanoic acid, 3-hydroxy-	40165-87-5	Racemic (±)

## **Physicochemical and Spectral Data**

A summary of the key physicochemical and spectral properties of **3-Hydroxynonanoic acid** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	С9Н18О3	[1][2]
Molecular Weight	174.24 g/mol	[1][2]
Appearance	Solid	[3]
Melting Point	61 °C	[3]
Boiling Point	303.2 °C at 760 mmHg	
Solubility	Soluble in ethanol	_
pKa (Predicted)	4.83 ± 0.10	_
LogP (Predicted)	2.35	_
InChI Key	XBUXARJOYUQNTC- UHFFFAOYSA-N	[3]



#### Spectral Data:

- <sup>13</sup>C NMR Spectra: Available in spectral databases.[3]
- Mass Spectrometry (MS-MS): Key fragments observed at m/z 173.11591, 127.11047, and 128.11591 in negative ion mode.[3]
- LC-MS: Precursor ion [M-H]<sup>-</sup> at m/z 173.1182.[3]

## **Experimental Protocols**

# Synthesis of 3-Hydroxynonanoic Acid via Ozonolysis of Methyl Ricinoleate

A common and effective method for the preparation of **3-hydroxynonanoic acid** involves the ozonolysis of methyl ricinoleate, which is readily available from castor oil.[4]

#### Materials:

- · Methyl ricinoleate
- Methanol (MeOH)
- Ozone (O₃) generator
- Dimethyl sulfide (DMS)
- Hydrochloric acid (HCl)
- Potassium hydroxide (KOH)
- · Dichloromethane (DCM) or other suitable organic solvent
- Silica gel for column chromatography

#### Procedure:

 Ozonolysis: Dissolve methyl ricinoleate in methanol and cool the solution to -78 °C (dry ice/acetone bath). Bubble ozone gas through the solution until a blue color persists,



indicating the complete consumption of the starting material.

- Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add
  dimethyl sulfide (DMS) dropwise at -78 °C to reduce the ozonide intermediate. Allow the
  reaction mixture to slowly warm to room temperature and stir overnight.[4]
- Intermediate Formation: The solution now contains (S)-3-hydroxynonanal as an intermediate.
   Cool the solution to -5 °C.[4]
- Acidification and Esterification: Carefully add a solution of 35% HCl in methanol dropwise while maintaining the temperature below 0 °C. Continue stirring for 2 hours at room temperature, then leave the reaction to proceed overnight.[4]
- Saponification: Cool the mixture to 0-5 °C and add a solution of KOH in water.[4]
- Extraction and Purification: Remove excess DMS and methanol by distillation. Acidify the
  aqueous residue and extract the 3-hydroxynonanoic acid with an organic solvent like
  dichloromethane. The crude product can then be purified by silica gel column
  chromatography.

# Quantitative Analysis of 3-Hydroxynonanoic Acid in Biological Samples by GC-MS

This protocol describes the quantitative analysis of 3-hydroxy fatty acids in serum or plasma using gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[1][5]

#### Materials:

- Serum or plasma sample (500 μL)
- Stable isotope-labeled internal standards (e.g., deuterated **3-hydroxynonanoic acid**)
- 10 M Sodium hydroxide (NaOH)
- 6 M Hydrochloric acid (HCl)
- Ethyl acetate



- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

#### Procedure:

- Sample Preparation:
  - For total 3-hydroxy fatty acid content, hydrolyze 500 μL of serum/plasma with 500 μL of 10
     M NaOH for 30 minutes. For free fatty acid content, omit this step.[1]
  - Add a known amount of the stable isotope internal standard to each sample.
  - Acidify the samples with 6 M HCl.[1]
- Extraction:
  - Extract the fatty acids twice with 3 mL of ethyl acetate.[1]
  - Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37 °C.
     [1]
- Derivatization:
  - $\circ$  Add 100  $\mu$ L of BSTFA with TMCS to the dried extract and heat at 80 °C for 1 hour to form trimethylsilyl (TMS) derivatives.[1]
- GC-MS Analysis:
  - Inject 1 μL of the derivatized sample into the GC-MS.
  - GC Conditions: Use an initial oven temperature of 80 °C for 5 minutes, then ramp the temperature to 200 °C at a rate of 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.[1]
  - MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the native and isotope-labeled 3hydroxynonanoic acid TMS derivatives.



 Quantification: Calculate the concentration of 3-hydroxynonanoic acid based on the ratio of the peak areas of the native compound to the internal standard.[1]

## **Biological Activity and Signaling Pathway**

**3-Hydroxynonanoic acid**, and its close homolog 3-hydroxyoctanoic acid, are endogenous agonists for the G-protein coupled receptor HCAR3 (also known as GPR109B).[6][7] Activation of HCAR3 initiates a signaling cascade that plays a role in regulating cellular metabolism and immune responses.[6]

## **HCAR3 Signaling Cascade**

The activation of HCAR3 by **3-hydroxynonanoic acid** triggers a well-defined intracellular signaling pathway. The key steps are outlined below and visualized in the accompanying diagram.

- Ligand Binding: 3-Hydroxynonanoic acid binds to the extracellular domain of the HCAR3 receptor.
- G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gi/o family. The Gα subunit exchanges GDP for GTP and dissociates from the Gβy dimer.[6][7]
- Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
   [6][7]
- cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]
- MAPK/ERK Pathway Activation: The Gβy subunit can activate downstream signaling
  pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the
  extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This activation can occur
  through intermediates such as phospholipase C (PLC) and protein kinase C (PKC).[8][9]

The net effect of this signaling pathway can vary depending on the cell type. In adipocytes, the reduction in cAMP levels leads to the suppression of lipolysis, providing a negative feedback

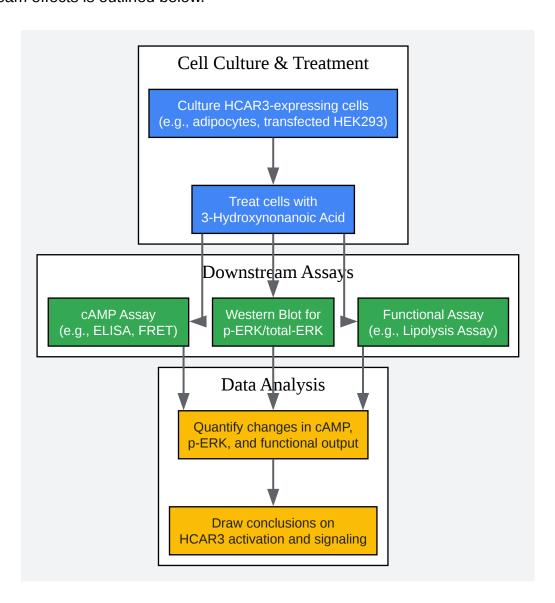


mechanism to control excessive fatty acid release.[6] In immune cells, HCAR3 activation can modulate inflammatory responses.

Caption: HCAR3 signaling pathway activated by **3-Hydroxynonanoic Acid**.

## **Experimental Workflow for Studying HCAR3 Activation**

A typical workflow to investigate the activation of HCAR3 by **3-Hydroxynonanoic acid** and its downstream effects is outlined below.



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Caption: Experimental workflow for studying HCAR3 activation.



### Conclusion

**3-Hydroxynonanoic acid** is a biologically active fatty acid with well-defined chemical properties and a significant role in cell signaling through the HCAR3 receptor. The detailed protocols for its synthesis and analysis, combined with a clear understanding of its signaling pathway, provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential in metabolic and inflammatory diseases. The information presented in this guide serves as a comprehensive resource to facilitate further investigation into this promising molecule.

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